2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

Description

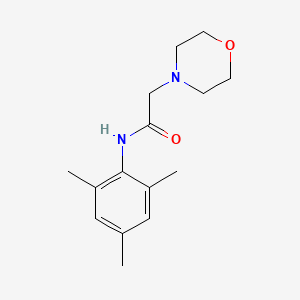

2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a substituted acetamide derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the α-carbon of the acetamide group and a 2,4,6-trimethylphenyl (mesityl) group as the aromatic substituent. The compound’s morpholine moiety may enhance solubility and modulate pharmacokinetic properties, while the mesityl group contributes steric bulk and electronic effects.

Properties

IUPAC Name |

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYRHNYMGSCWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylphenylacetic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide involves the inhibition of methionine adenosyltransferase 2A (MAT2A). This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various biochemical processes. By inhibiting MAT2A, the compound disrupts the production of SAM, leading to alterations in cellular methylation patterns and affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

The crystal structures of related N-(2,4,6-trimethylphenyl)acetamides have been extensively analyzed. For example:

- N-(2,4,6-Trimethylphenyl)-acetamide (TMPA) : Exhibits a planar acetamide group with a mean C=O bond length of 1.225 Å and a C-N bond length of 1.345 Å. The mesityl ring adopts a near-perfect trigonal symmetry .

- N-(2,4,6-Trimethylphenyl)-2-chloroacetamide (TMPCA) : Substitution with a chlorine atom at the α-carbon shortens the C=O bond (1.217 Å) due to electron-withdrawing effects, while increasing torsional strain between the mesityl and acetamide groups .

Table 1: Structural Parameters of Selected Acetamides

*Estimated from analogous compounds.

Biological Activity

2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a morpholine ring, an acetamide moiety, and a trimethylphenyl substituent. Its synthesis typically involves the reaction of morpholine with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine, often conducted in organic solvents like dichloromethane under reflux conditions. This method allows for the efficient production of the compound with high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, a study demonstrated that certain morpholine-acetamide derivatives exhibited significant inhibitory effects on ovarian cancer cell lines. The compound this compound showed promising results with an IC50 value comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Morpholine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | ID8 (Ovarian Cancer) | 9.40 |

| Cisplatin | ID8 | 8.50 |

| Compound 1h | ID8 | 11.20 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. One primary mechanism involves the inhibition of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis. The compound has been shown to inhibit CA with an IC50 value that suggests comparable efficacy to standard inhibitors like acetazolamide .

Table 2: Inhibition of Carbonic Anhydrase by Morpholine Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | 8.80 |

| Acetazolamide | 7.51 |

Case Studies and Research Findings

- In vitro Studies : Research has demonstrated that morpholine derivatives can inhibit hypoxia-inducible factor (HIF-1α), which plays a crucial role in cancer progression under low oxygen conditions. Compounds tested showed significant inhibition rates that could lead to novel therapeutic strategies against hypoxic tumors .

- Structural Analysis : The structural characteristics of the compound allow for effective binding to target proteins involved in cancer pathways. Molecular docking studies have indicated favorable binding affinities for the morpholine derivatives against carbonic anhydrase and HIF-1α .

- Comparative Studies : Comparisons with similar compounds revealed that the unique combination of the morpholine structure and the trimethylphenyl group enhances both chemical reactivity and biological efficacy compared to other acetamides lacking these features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.